![molecular formula C20H28N4O B2893727 (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone CAS No. 1645461-48-8](/img/structure/B2893727.png)
(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone, also known as PYP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacological Evaluation and Analgesic Effects
A study conducted by Tsuno et al. (2017) on a series of derivatives closely related to the compound identified them as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These derivatives demonstrated significant analgesic effects in models of mechanical hyperalgesia, highlighting their potential for pain management applications (Tsuno et al., 2017).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including structures similar to the target compound, and assessed their antimicrobial activity. Their findings revealed variable and modest activity against bacteria and fungi, suggesting potential for developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties and Molecular Interactions
Shim et al. (2002) investigated the molecular interactions of a compound structurally related to "(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone," focusing on its antagonistic properties with the CB1 cannabinoid receptor. This study provides insights into the compound's binding interactions and potential therapeutic applications in modulating cannabinoid receptor activity (Shim et al., 2002).
Antagonists for Substance P and Platelet Aggregation Inhibition
Knoops et al. (1997) explored the synthesis of compounds with potential as Substance P antagonists, indicating the broader applicability of piperidine derivatives in developing treatments for conditions mediated by Substance P (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).
Parlow et al. (2010) discovered a piperazinyl glutamate pyridine as a potent P2Y(12) antagonist through polymer-assisted solution-phase synthesis. This compound showed excellent inhibition of platelet aggregation, underscoring the potential of related compounds in cardiovascular disease management (Parlow et al., 2010).
Propriétés
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-10-22-11-7-18(8-12-22)20(25)24-15-13-23(14-16-24)17(2)19-6-4-5-9-21-19/h1,4-6,9,17-18H,7-8,10-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUGCXGXTACOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.